molecular formula C10H8BrClO B11725810 3-Bromo-4-(4-chlorophenyl)but-3-en-2-one

3-Bromo-4-(4-chlorophenyl)but-3-en-2-one

Cat. No.: B11725810
M. Wt: 259.52 g/mol
InChI Key: SNCSMCVPQYZGKV-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-chlorophenyl)but-3-en-2-one is an organic compound characterized by the presence of bromine and chlorine atoms attached to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-chlorophenyl)but-3-en-2-one typically involves the reaction of 4-chlorobenzaldehyde with bromine and a suitable ketone under controlled conditions. One common method includes the use of sodium bromide and a ketone in the presence of an acid catalyst to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(4-chlorophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Bromo-4-(4-chlorophenyl)but-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-chlorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 3-Bromo-4-(3-chlorophenyl)but-3-en-2-one
  • 4-(4-Bromophenyl)but-3-en-2-one
  • 3-Bromo-4-(4-fluorophenyl)but-3-en-2-one

Comparison: 3-Bromo-4-(4-chlorophenyl)but-3-en-2-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C10H8BrClO

Molecular Weight

259.52 g/mol

IUPAC Name

3-bromo-4-(4-chlorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H8BrClO/c1-7(13)10(11)6-8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

SNCSMCVPQYZGKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)Cl)Br

Origin of Product

United States

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